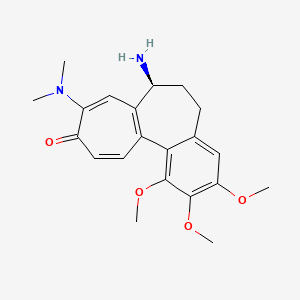
1,3-Dibromo-2-methyl-5-nitrobenzene;ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-methyl-5-nitrobenzene;ethene is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzene, characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-methyl-5-nitrobenzene can be synthesized through a multi-step process involving nitration, bromination, and methylation reactions. The typical synthetic route includes:
Bromination: The addition of bromine atoms to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Industrial Production Methods
Industrial production of 1,3-Dibromo-2-methyl-5-nitrobenzene typically involves large-scale nitration and bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and minimizing waste.
化学反応の分析
Types of Reactions
1,3-Dibromo-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed by the oxidation of the methyl group.
Substituted Benzene Derivatives: Formed by nucleophilic substitution of the bromine atoms.
科学的研究の応用
1,3-Dibromo-2-methyl-5-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Dibromo-2-methyl-5-nitrobenzene involves its interaction with molecular targets and pathways within a system. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.
類似化合物との比較
1,3-Dibromo-2-methyl-5-nitrobenzene can be compared with other similar compounds such as:
1,3-Dibromo-2-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1,3-Dibromo-5-methyl-2-nitrobenzene: Similar structure but different positioning of the methyl and nitro groups, affecting its chemical properties.
1,3-Dibromo-2-nitrobenzene:
The uniqueness of 1,3-Dibromo-2-methyl-5-nitrobenzene lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C9H9Br2NO2 |
|---|---|
分子量 |
322.98 g/mol |
IUPAC名 |
1,3-dibromo-2-methyl-5-nitrobenzene;ethene |
InChI |
InChI=1S/C7H5Br2NO2.C2H4/c1-4-6(8)2-5(10(11)12)3-7(4)9;1-2/h2-3H,1H3;1-2H2 |
InChIキー |
YELYFYUPYVABKX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])Br.C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



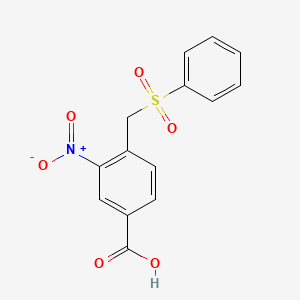
![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)
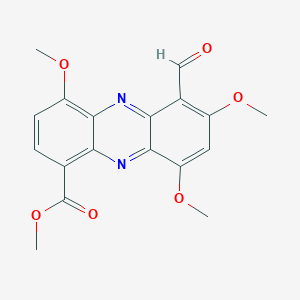
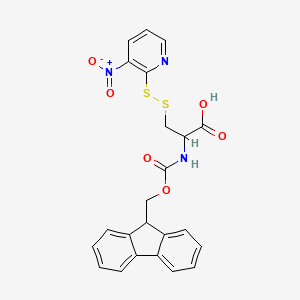

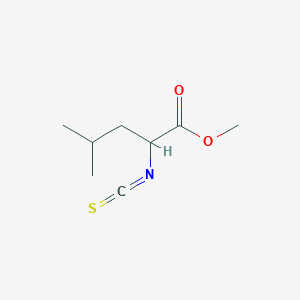
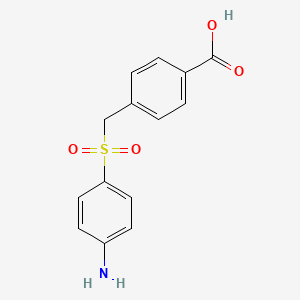

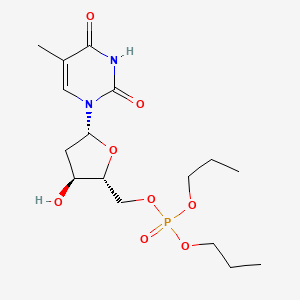

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)

